Prometon

描述

Prometon is a non-selective herbicide primarily used for controlling annual and perennial broad-leaved weeds, brush, and grasses. It is highly soluble in water and volatile, making it highly mobile with a significant potential to leach into groundwater. This compound is known for its persistence in both soil and aquatic systems, and it has a relatively low mammalian toxicity .

准备方法

Prometon is synthesized through a series of chemical reactions involving triazine derivatives. The synthetic route typically involves the reaction of cyanuric chloride with isopropylamine to form a triazine intermediate. This intermediate is then reacted with methoxyamine to produce this compound. The reaction conditions usually involve controlled temperatures and the use of solvents like methanol .

Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

化学反应分析

Prometon undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Agricultural Applications

Prometon's primary application is in the management of weeds in non-crop areas. It is effective against a variety of broadleaf weeds and grasses, making it a valuable tool for land management in several contexts:

- Weed Control : this compound is commonly employed in industrial sites, around buildings, storage areas, and along rights-of-way such as highways and railroads. Its effectiveness in controlling weed growth helps maintain clear pathways and reduces competition for resources among desirable plant species .

- Application Rates : The maximum single application rate supported is 0.23 lb ai/500 ft², typically utilized once a year. This rate ensures effective control while minimizing potential environmental impacts .

Ecological Risk Assessments

This compound's persistence and mobility in the environment necessitate thorough ecological risk assessments to evaluate its potential impact on non-target species:

- Impact on Aquatic Life : Studies indicate that this compound poses risks to aquatic ecosystems, particularly affecting species such as the Barton Springs salamander. The herbicide has been shown to be slightly toxic to freshwater organisms, with significant effects observed at concentrations as low as 0.098 mg/L for green algae .

- Regulatory Framework : The U.S. Environmental Protection Agency (EPA) has conducted extensive evaluations regarding the environmental risks associated with this compound use. Findings suggest that while this compound is effective for its intended purposes, its application must be carefully managed to prevent adverse effects on sensitive species and habitats .

Human Health Considerations

This compound's potential effects on human health have also been a subject of research:

- Toxicological Studies : Research indicates that repeated exposure to this compound can lead to decreased body weight and other physiological effects in laboratory animals. The no-observed-adverse-effect level (NOAEL) has been established at 5 mg/kg/day, guiding safety assessments for human exposure .

- Groundwater Contamination : Concerns have been raised regarding the leaching of this compound into groundwater supplies, particularly in agricultural regions where its use is prevalent. Monitoring studies have detected residues in groundwater, prompting calls for stricter regulations and monitoring protocols .

Case Studies

Several case studies have highlighted the real-world applications and implications of this compound use:

- Case Study: Agricultural Impact : A study conducted in North Spain revealed that this compound accounted for approximately 13.9% of pesticide residues found in surface water samples from agricultural runoff. This underscores the importance of integrated pest management strategies to mitigate environmental impacts while maintaining agricultural productivity .

- Ecological Risk Assessment for Barton Springs Salamander : An ecological risk assessment focused on the Barton Springs salamander indicated that application rates exceeding 22,000 lbs ai annually could likely adversely affect this endangered species. The assessment modeled various scenarios to predict potential exposure pathways and ecological consequences .

Data Table: Summary of this compound Applications

| Application Area | Description | Maximum Application Rate |

|---|---|---|

| Industrial Sites | Weed control around buildings, storage areas | 0.23 lb ai/500 ft² per year |

| Rights-of-Way | Used along highways, railroads | 0.23 lb ai/500 ft² per year |

| Ecological Risk | Potential impact on aquatic life (e.g., Barton Springs salamander) | Varies based on application rates |

| Groundwater Monitoring | Detection of residues in groundwater | Varies based on regional usage |

作用机制

Prometon acts as a non-selective, systemic herbicide absorbed by foliage and roots. It inhibits photosynthesis by affecting photosystem II, competing with plastoquinone, and modifying electron transport processes. This disruption in photosynthesis ultimately leads to the death of the plant .

相似化合物的比较

Prometon belongs to the triazine class of herbicides, which includes similar compounds like:

- Atrazine

- Simazine

- Prometryne

Compared to these compounds, this compound is unique due to its higher solubility in water and greater volatility, which contribute to its high mobility and potential for leaching into groundwater. Additionally, this compound’s persistence in the environment makes it a more effective long-term herbicide .

This compound’s unique properties make it a valuable tool in vegetation management, but they also necessitate careful handling and application to minimize environmental impact.

生物活性

Prometon, a member of the triazine herbicides, is primarily used for controlling weeds in various agricultural and non-agricultural settings. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article synthesizes research findings, case studies, and data on the biological activity of this compound, focusing on its mechanisms of action, ecological effects, and toxicity.

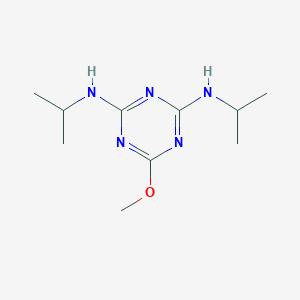

- Chemical Formula : C10H19N5O

- Molecular Weight : 225 g/mol

- CAS Registry Number : 1610-18-0

- Chemical Class : Triazine herbicides

This compound acts as a photosynthesis inhibitor by targeting photosystem II. It interferes with the electron transport chain by competing with plastoquinone, disrupting the fixation of CO2 and the production of ATP and NADPH2. This mechanism leads to the inhibition of plant growth and development, making it effective as an herbicide .

Persistence and Environmental Fate

This compound is noted for its persistence in the environment. It has a half-life ranging from 462 to 932 days in aerobic soil and 200 to 400 days in anaerobic conditions. Its stability against abiotic hydrolysis and photodegradation contributes to its mobility in both groundwater and surface water systems .

Toxicity to Non-Target Organisms

This compound exhibits varying levels of toxicity to aquatic organisms:

- Fish and Invertebrates : It is slightly toxic to freshwater and saltwater species.

- Aquatic Plants : The EC50 values indicate sensitivity, with green algae showing effects at concentrations as low as 0.098 mg/L .

The ecological risk assessment for this compound indicates that at application rates below 1,650 lbs per year, there are no expected adverse effects on the Barton Springs salamander (Eurycea sosorum). However, higher application rates could potentially affect aquatic ecosystems indirectly by impacting prey species and aquatic plants .

U.S. Geological Survey Findings

Recent studies by the U.S. Geological Survey have shown that this compound is frequently detected in surface waters across various regions. This raises concerns about its long-term ecological impact due to its high detection frequency compared to other herbicides .

Laboratory Studies

A study utilizing in vitro bioassays assessed the biological activity of this compound alongside other herbicides. Results indicated that this compound could act as a potent antagonist in certain bioassays, suggesting potential endocrine-disrupting properties .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Structure | Chemical Structure |

| Half-Life (Aerobic Soil) | 462 - 932 days |

| Half-Life (Anaerobic Soil) | 200 - 400 days |

| EC50 (Green Algae) | 0.098 mg/L |

| EC50 (Duckweed) | 0.624 mg/L |

Health Concerns

While this compound is primarily evaluated for its ecological impacts, potential health risks associated with exposure have been noted. Long-term exposure to pesticides like this compound has been linked to various health issues, including cancers and neurological disorders . The EPA's risk assessment process incorporates data from acute, sub-chronic, and chronic toxicity studies to evaluate these risks comprehensively .

属性

IUPAC Name |

6-methoxy-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEUFVQQFVOBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)OC)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022341 | |

| Record name | Prometon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] | |

| Record name | Prometon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

READILY SOL IN CHLOROFORM, 150 g/L octan-1-ol, In benzene >250, methanol, acetone >500, dichloromethane 350, toluene 250 (all in g/L, 20 °C)., Organic solvents g/100 mL at 20 °C: n-hexane 1.2, methanol 60, cycylohexane 4.9, n-octanol 26, For more Solubility (Complete) data for PROMETON (6 total), please visit the HSDB record page. | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.088 at 20 °C (units not specified) | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000023 [mmHg], 2.3X10-6 mm Hg at 20 °C | |

| Record name | Prometon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In analyzing whether the triazines share a common mechanism of toxicity, /the EPA Office of Pesticide Programs/ OPP first examined the pesticides, atrazine, simazine, and cyanazine for inclusion in the initial common mechanism group. ... Toxicologically, the pesticides are positive for mammary gland tumors in female Sprague-Dawley (SD) rats, and atrazine and simazine have data suggesting that they interfere with the pituitary luteinizing hormone (LH) pre-ovulatory surge. OPP then examined whether any other 1,3,5-triazines or other pesticides or metabolites containing s-triazine rings shared these characteristics. A subset of eight pesticides containing the triazine moiety -- atrazine, simazine, propazine, cyanazine, terbutylazine, terbumeton, terbutryn, tribenuron methyl (Express) -- from this larger group were found to cause the similar toxic effect of inducing mammary gland tumors in only female rats but not male rats or both sexes of mice. Several triazine-containing pesticides do not cause that carcinogenic profile -- ametryn, prometryn, prometon, metsulfuron methyl, trisulfuron, chlorsulfuron, and DPXM6316 (Harmony). It should be pointed out that there is no known common mechanism of toxicity to group ametryn, prometryn, prometon, metsulfuron methyl, trisulfuron, chlorsulfuron, or DPX-M6316 (Harmony) with the other eight pesticides., Simazine, as well as other triazines, appears to act on metabolism of plant hormones, particularly plant growth regulation hormones. This conclusion results from studies in which triazines (including simazine), when applied at low rates, resulted in more vigorous and healthy plants than controls, yet at higher rates of application, resulted in growth inhibition. /Simazine & other triazines/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation & sugar formation can be expected. Studies showing that Hill reaction is inhibited confirmed this. /Triazines/, ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/ | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

SAMPLES OF 2-METHOXY-4,6-BIS(ISOPROPYLAMINO)-1,3,5-TRIAZINE WERE SCREENED FOR VOLATILE NITROSAMINE CONTAMINATION & NO NITROSAMINE WAS DETECTED OVER 1 PPM. | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, White, crystalline, Crystalline solid | |

CAS No. |

1610-18-0 | |

| Record name | Prometon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prometon [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | prometon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-methoxy-N2,N4-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prometon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prometon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY7SQ0399L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

91 to 92 °C | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of prometon as a herbicide?

A1: this compound acts by inhibiting photosynthesis in susceptible plants. [] It binds to the plastoquinone binding site of photosystem II (PSII), disrupting the electron transport chain and ultimately halting the production of energy needed for plant growth. [, ]

Q2: Does this compound affect the structure of chloroplasts in resistant plants?

A2: While this compound does not directly cause resistance, studies on triazine-resistant weed biotypes, including those resistant to this compound, have revealed consistent chloroplast alterations. These include a larger proportion of grana lamellae and a lower proportion of starch and stroma lamellae compared to susceptible plants. []

Q3: Are these structural changes the cause of triazine resistance?

A3: Research suggests that the observed structural alterations in chloroplasts of triazine-resistant biotypes are likely secondary effects of impaired photosynthetic electron transport, rather than the primary cause of resistance. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H19N5O, and its molecular weight is 225.29 g/mol.

Q5: Are there known mechanisms of resistance to this compound in weeds?

A5: While specific resistance mechanisms were not detailed in these papers, the development of resistance to triazine herbicides, including this compound, is a well-documented phenomenon. [] Resistance commonly arises from mutations in the psbA gene, which encodes the D1 protein of PSII, the target site of triazine herbicides.

Q6: What are the potential long-term effects of this compound exposure?

A6: The provided research primarily focuses on this compound's short-term effects. Long-term effects were not extensively investigated in these studies.

Q7: What analytical methods are commonly used to detect and quantify this compound in environmental samples?

A7: Several analytical techniques are employed for the detection and quantification of this compound in water samples, including:

- Gas Chromatography coupled with various detectors: This is a widely used technique for analyzing this compound. Detectors like Flame Ionization Detector (GC-FID), Nitrogen Phosphorus Detector (GC-NPD) [], and Mass Spectrometry (GC-MS) [, , ] provide high sensitivity and selectivity for this compound analysis.

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection (HPLC-UV), this method provides effective separation and quantification of this compound in water samples. [, , , , ]

- Micellar Electrokinetic Chromatography (MEKC): This technique offers high separation efficiency and can be coupled with online preconcentration methods like Dispersive Liquid-Liquid Microextraction (DLLME) to enhance sensitivity for this compound analysis. []

- Enzyme-Linked Immunosorbent Assay (ELISA): This method utilizes antibodies to detect and quantify this compound, offering high sensitivity and potential for rapid on-site analysis. [, ]

Q8: What factors can influence the efficiency of this compound extraction from water samples?

A8: Various factors can affect the recovery of this compound during the extraction process, including:

- Type of sorbent: Different sorbents used in Solid Phase Extraction (SPE) exhibit varying affinities for this compound, influencing extraction efficiency. [, , ]

- Sample pH and ionic strength: These parameters can affect the chemical properties of both the analyte and the sorbent, impacting the adsorption and desorption processes during extraction. []

- Sample volume and flow rate: Optimizing these factors is crucial to ensure sufficient interaction between the analyte and the sorbent for efficient extraction. []

- Matrix effects: Interfering compounds present in the water matrix can influence the extraction efficiency of this compound. [, ]

Q9: How persistent is this compound in the environment?

A10: this compound is considered a moderately persistent herbicide, with reported half-lives in soil ranging from several weeks to several months depending on environmental conditions. [, ] Its persistence can lead to its detection in surface water and groundwater. [, , , , , , ]

Q10: What factors influence the degradation of this compound in the environment?

A10: Several factors can affect the degradation rate of this compound:

- Microbial activity: Biodegradation by microorganisms plays a significant role in the breakdown of this compound in soil and water. []

- Soil properties: Soil characteristics like organic matter content, pH, and temperature influence microbial activity and sorption processes, affecting degradation rates. [, , , ]

- Water conditions: Factors such as water temperature, pH, and the presence of other dissolved organic matter can influence the persistence of this compound in aquatic environments. [, , ]

- Photodegradation: Exposure to sunlight can contribute to the breakdown of this compound in surface waters. [, ]

Q11: What are the primary degradation products of this compound?

A12: While complete mineralization is possible, common degradation products of this compound include deisopropylatrazine and deethylatrazine. [, , ] Cyanuric acid has also been identified as a final degradation product in photocatalytic degradation studies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。